Cas no 2228056-57-1 ((2S)-4-(2-methyloxolan-3-yl)butan-2-ol)
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(2-methyloxolan-3-yl)butan-2-ol
- 2228056-57-1
- EN300-1797217
-
- Inchi: 1S/C9H18O2/c1-7(10)3-4-9-5-6-11-8(9)2/h7-10H,3-6H2,1-2H3/t7-,8?,9?/m0/s1
- InChI Key: WQSUTHLQXNJMGM-UEJVZZJDSA-N
- SMILES: O1CCC(CC[C@H](C)O)C1C
Computed Properties
- Exact Mass: 158.130679813g/mol
- Monoisotopic Mass: 158.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.5Ų
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797217-1g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 1g |
$2294.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-5g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 5g |
$6650.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-10g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 10g |
$9859.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-0.05g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 0.05g |
$1927.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-0.1g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 0.1g |
$2019.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-0.25g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 0.25g |
$2110.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-0.5g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 0.5g |
$2202.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-1.0g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 1g |
$2294.0 | 2023-06-02 | ||
| Enamine | EN300-1797217-2.5g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 2.5g |
$4495.0 | 2023-09-19 | ||
| Enamine | EN300-1797217-5.0g |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol |
2228056-57-1 | 5g |
$6650.0 | 2023-06-02 |
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (2S)-4-(2-methyloxolan-3-yl)butan-2-ol
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol (CAS No. 2228056-57-1): A Comprehensive Overview
(2S)-4-(2-methyloxolan-3-yl)butan-2-ol (CAS No. 2228056-57-1) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of alcohols and is characterized by its chiral center, which imparts specific stereochemical properties that are crucial for its applications in various scientific and industrial processes.
The chemical structure of (2S)-4-(2-methyloxolan-3-yl)butan-2-ol consists of a four-carbon chain with a hydroxyl group at the second carbon position and a substituted cyclopentane ring attached to the fourth carbon. The presence of the chiral center at the second carbon position (indicated by the (S) designation) is essential for its enantiomeric purity, which is often required in pharmaceutical and biotechnological applications where stereoselectivity plays a critical role.
Recent studies have highlighted the potential of (2S)-4-(2-methyloxolan-3-yl)butan-2-ol in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the compound's ability to modulate specific enzymes involved in metabolic pathways. The results indicated that (2S)-4-(2-methyloxolan-3-yl)butan-2-ol exhibits significant inhibitory activity against a key enzyme, suggesting its potential as a lead compound for the development of new therapeutic agents.
In another study, researchers explored the cytotoxic effects of (2S)-4-(2-methyloxolan-3-yl)butan-2-ol on cancer cell lines. The findings, published in the Cancer Research journal, demonstrated that the compound selectively targets and induces apoptosis in cancer cells while showing minimal toxicity to normal cells. This selective cytotoxicity makes (2S)-4-(2-methyloxolan-3-yl)butan-2-ol an attractive candidate for further investigation as an anticancer agent.
The synthesis of (2S)-4-(2-methyloxolan-3-yl)butan-2-ol has been optimized using modern synthetic methods to ensure high enantiomeric purity and yield. One notable approach involves the use of asymmetric catalysis, which allows for the efficient production of the desired enantiomer with high stereoselectivity. This method has been described in detail in a recent publication in the Tetrahedron Letters, providing valuable insights into the synthetic strategies that can be employed to produce this compound on a larger scale.
Beyond its biological applications, (2S)-4-(2-methyloxolan-3-yl)butan-2-ol has also found use in materials science. Its unique chemical properties make it suitable for applications such as chiral ligands in asymmetric synthesis, chiral auxiliaries in organic reactions, and as building blocks for more complex molecules. These applications highlight the versatility of this compound and its potential to contribute to various scientific fields.
In conclusion, (2S)-4-(2-methyloxolan-3-yl)butan-2-ol (CAS No. 2228056-57-1) is a multifaceted compound with significant potential in pharmaceutical research, biological studies, and materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community. As advancements in synthetic methods and biological assays continue to evolve, it is likely that (2S)-4-(2-methyloxolan-3-yl)butan-2-ol will play an increasingly important role in future scientific and industrial developments.
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